N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide typically involves the condensation of N-hydroxy-3-(hydroxyamino)-3-iminopropanamide with acetylacetone in the presence of piperidine . The reaction yields a yellow-colored solution of salt, which upon neutralization with aqueous 10% HCl, precipitates the solid product . The reaction conditions include:
Solvent: Chloroform and DMF
Reagents: Ethyl iodide, triethylamine
Temperature: 55–58°C
Yield: Approximately 76%
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially forming new functional groups.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action for N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s antibacterial activity is believed to result from its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The exact molecular targets and pathways are still under investigation, but it is known to interact with various proteins and enzymes within bacterial cells .
Comparison with Similar Compounds
Similar Compounds
4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one: Known for its antibacterial activity and used in similar research applications.
N-(pyridin-3-yl)acetamide: Another compound with similar structural features and applications.
Uniqueness
N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential antibacterial activity make it a valuable compound for research and development .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-(4,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C10H11N3O2/c1-5-4-6(2)11-10-8(5)9(13-15-10)12-7(3)14/h4H,1-3H3,(H,12,13,14) |
InChI Key |
QKHIBDZTLVESBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NO2)NC(=O)C)C |
Origin of Product |
United States |
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